5-Amino-4-iodo-2-methylpyridazin-3(2H)-one
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Overview
Description
5-Amino-4-iodo-2-methylpyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with amino, iodo, and methyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-iodo-2-methylpyridazin-3(2H)-one typically involves the iodination of a precursor pyridazine compound followed by the introduction of amino and methyl groups. Common reagents for iodination include iodine and a suitable oxidizing agent. Amination can be achieved using ammonia or amines under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the iodo group, converting it to a hydrogen atom or other substituents.
Substitution: The iodo group is a good leaving group, making the compound amenable to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted pyridazines with different functional groups.
Scientific Research Applications
5-Amino-4-iodo-2-methylpyridazin-3(2H)-one may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to other bioactive pyridazines.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2-methylpyridazin-3(2H)-one: Lacks the amino group, which may affect its reactivity and biological activity.
5-Amino-2-methylpyridazin-3(2H)-one:
Uniqueness
The presence of both amino and iodo groups in 5-Amino-4-iodo-2-methylpyridazin-3(2H)-one makes it unique, potentially offering a combination of reactivity and biological activity not found in similar compounds.
Properties
Molecular Formula |
C5H6IN3O |
---|---|
Molecular Weight |
251.03 g/mol |
IUPAC Name |
5-amino-4-iodo-2-methylpyridazin-3-one |
InChI |
InChI=1S/C5H6IN3O/c1-9-5(10)4(6)3(7)2-8-9/h2H,7H2,1H3 |
InChI Key |
XTJPBZUGJVHIOH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N)I |
Origin of Product |
United States |
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